

GV196771 Solution Preparation for Research: Application Notes and Protocols

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Compound of Interest

Compound Name: **GV196771**

Cat. No.: **B1672445**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GV196771 is a potent and selective antagonist of the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation, however, is implicated in various neurological disorders, including neuropathic pain and neurodegenerative diseases.

GV196771 modulates NMDA receptor activity by competitively inhibiting the binding of the co-agonist glycine (or D-serine), which is essential for channel opening. This document provides detailed protocols for the preparation of **GV196771** solutions for use in preclinical research settings, along with relevant technical data and a visualization of its mechanism of action.

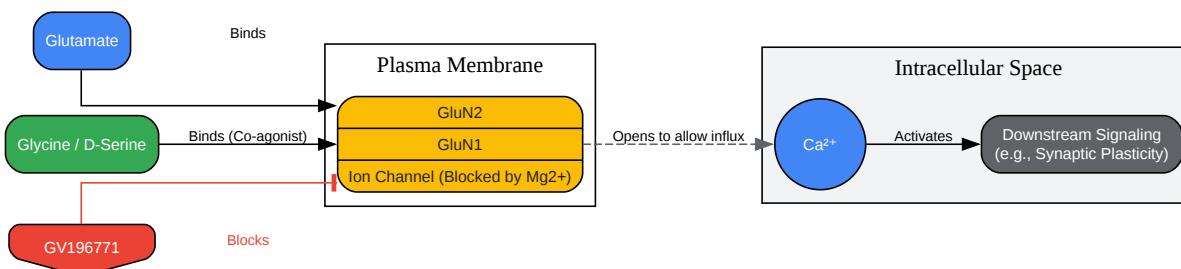
Chemical and Physical Properties

A summary of the key chemical and physical properties of **GV196771** is provided in the table below. This information is essential for accurate solution preparation and storage.

Property	Value
Chemical Name	(E)-4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-1H-indole-2-carboxylic acid
Molecular Formula	C ₂₀ H ₁₄ Cl ₂ N ₂ O ₃
Molecular Weight	401.24 g/mol
Appearance	Solid powder
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)
Storage	Short-term (days to weeks): 0-4°C, protected from light. Long-term (months to years): -20°C, protected from light.

Mechanism of Action: NMDA Receptor Antagonism

GV196771 exerts its effect by targeting the glycine binding site on the GluN1 subunit of the NMDA receptor. The activation of the NMDA receptor is a coincidence detector, requiring the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. This dual requirement, coupled with the need for depolarization to remove a magnesium (Mg²⁺) block from the ion channel pore, ensures tight regulation of calcium (Ca²⁺) influx. By competitively blocking the glycine binding site, **GV196771** prevents the conformational changes necessary for channel opening, thereby inhibiting the downstream signaling cascades initiated by Ca²⁺ entry.



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Experimental Protocols

The following protocols provide detailed methodologies for the preparation of **GV196771** solutions for both in vitro and in vivo research applications.

Preparation of Stock Solution (for In Vitro and In Vivo Use)

This protocol describes the preparation of a concentrated stock solution of **GV196771** in DMSO.

Materials:

- **GV196771** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Weighing: Accurately weigh the desired amount of **GV196771** powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh 4.01 mg of **GV196771**.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **GV196771** powder. To prepare a 10 mM stock solution from 4.01 mg of **GV196771**, add 1 mL of DMSO.

- Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage, protected from light.

Protocol for In Vitro Application (e.g., Cell-Based Assays)

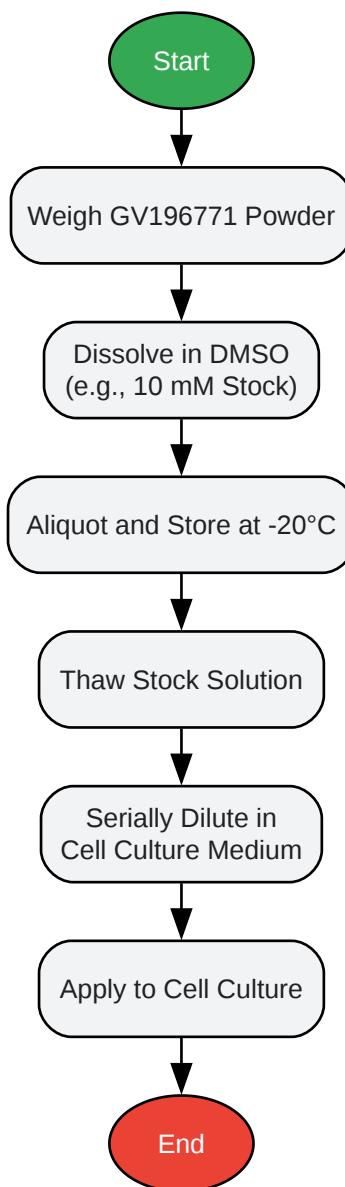
This protocol details the dilution of the DMSO stock solution for use in cell culture experiments. It is crucial to determine the tolerance of your specific cell line to DMSO, as high concentrations can be toxic. The final concentration of DMSO in the cell culture medium should typically not exceed 0.1-0.5%.

Materials:

- **GV196771** stock solution in DMSO (e.g., 10 mM)
- Sterile cell culture medium appropriate for your cell line
- Sterile pipette tips and tubes

Procedure:

- Thawing: Thaw a single-use aliquot of the **GV196771** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µM in your assay, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
- Application: Add the diluted **GV196771** solution to your cell cultures and proceed with your experimental assay (e.g., calcium imaging, electrophysiology).



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